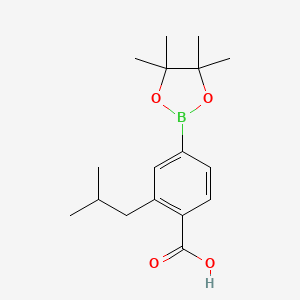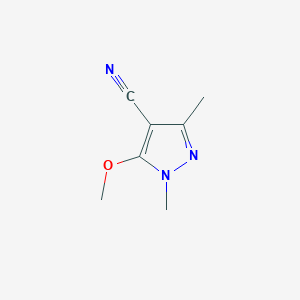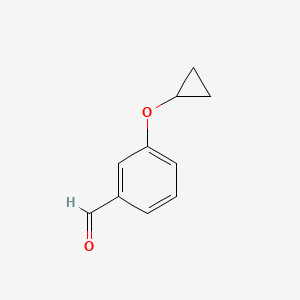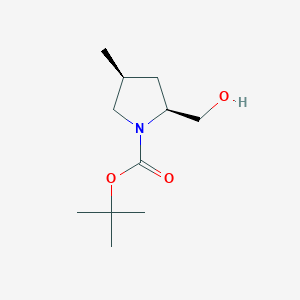
(2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Fluoropyrrolidine Derivatives
This compound has been used in the preparation of N-protected 4-fluoropyrrolidine derivatives, which are significant in medicinal chemistry, especially as dipeptidyl peptidase IV inhibitors. The methodology involves double fluorination, leading to the synthesis of various intermediates such as carboxamides and methyl esters, showcasing its utility in creating enantiomerically pure compounds for medicinal applications (R. Singh & T. Umemoto, 2011).
Oxidation and Functionalization
Research has shown its application in the FeSO(4)/TBHP system, enabling direct oxidation adjacent to nitrogen of arylureas, producing unique tert-butoxylated and hydroxylated products. This process underscores its versatility in generating compounds with potential pharmaceutical relevance (Ying Wei et al., 2011).
Catalytic Reactions
It serves as a critical intermediate in catalytic reactions for synthesizing aminopyrroles and bicyclic analogues through a palladium-catalyzed reaction. This demonstrates its importance in developing compounds with potential biological activities (Guanyinsheng Qiu et al., 2017).
Synthesis of Protected Oxazolidines
The compound's utility extends to the synthesis of N-Boc protected oxazolidines, highlighting its role in creating synthetic precursors for medicinally significant candidates, reflecting its critical function in streamlining the production of complex organic molecules (S. Khadse & P. Chaudhari, 2015).
Boc Group Migration
Research involving base-generated alkoxide has explored the N→O tert-butyloxycarbonyl (Boc) migration, emphasizing the compound's role in studying reaction mechanisms and developing novel synthetic strategies (F. Xue & R. Silverman, 2010).
Propriétés
IUPAC Name |
tert-butyl (2S,4S)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-9(7-13)12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGCHOAIXJTLDT-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





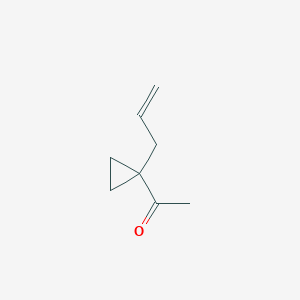
![7-tert-butyl 1-methyl 5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate](/img/structure/B1529713.png)
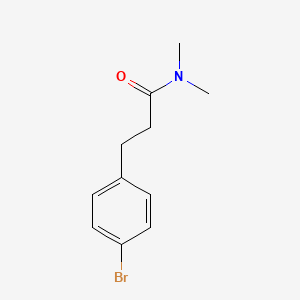
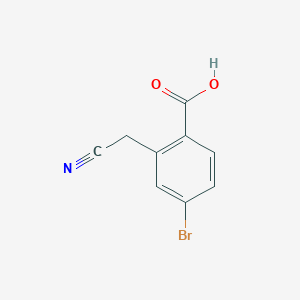
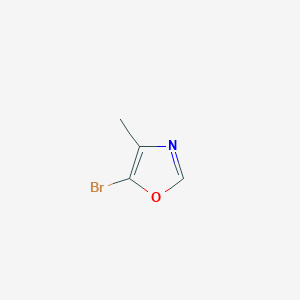
![6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine](/img/structure/B1529721.png)
